molecular formula C12H13ClN2O2 B11612956 4-(4-chlorophenyl)-2,2,5-trimethyl-2H-imidazole 1,3-dioxide

4-(4-chlorophenyl)-2,2,5-trimethyl-2H-imidazole 1,3-dioxide

Cat. No.: B11612956
M. Wt: 252.69 g/mol
InChI Key: YBPIAXHRXGKIAV-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2,2,4-trimethyl-2H-imidazole-1,3-diiium-1,3-bis(olate) is a complex organic compound characterized by its unique structure and significant potential in various scientific fields This compound is notable for its imidazole core, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2,2,4-trimethyl-2H-imidazole-1,3-diiium-1,3-bis(olate) typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and isopropanol (i-PrOH), with the reaction being facilitated by microwave irradiation at around 90°C for approximately 30 minutes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2,2,4-trimethyl-2H-imidazole-1,3-diiium-1,3-bis(olate) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.

    Substitution: The presence of the 4-chlorophenyl group allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced imidazole derivatives, and substitution reactions can result in various substituted imidazole compounds.

Scientific Research Applications

5-(4-Chlorophenyl)-2,2,4-trimethyl-2H-imidazole-1,3-diiium-1,3-bis(olate) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound is used in the production of various materials and chemicals, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-2,2,4-trimethyl-2H-imidazole-1,3-diiium-1,3-bis(olate) exerts its effects involves its interaction with specific molecular targets. The imidazole core can interact with enzymes and receptors, modulating their activity. The presence of the 4-chlorophenyl group and trimethyl substitutions can enhance these interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-(4-chlorophenyl)-2,2,4-trimethyl-2H-imidazole-1,3-diiium-1,3-bis(olate) stands out due to its unique combination of the imidazole core with the 4-chlorophenyl and trimethyl groups

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

5-(4-chlorophenyl)-2,2,4-trimethyl-3-oxidoimidazol-1-ium 1-oxide

InChI

InChI=1S/C12H13ClN2O2/c1-8-11(9-4-6-10(13)7-5-9)15(17)12(2,3)14(8)16/h4-7H,1-3H3

InChI Key

YBPIAXHRXGKIAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=O)C(N1[O-])(C)C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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